2,4-Dimethylbenzylmagnesium chloride

Description

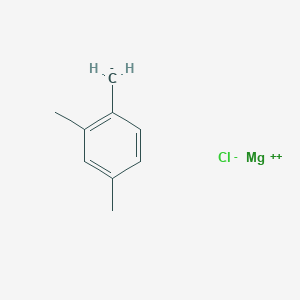

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;1-methanidyl-2,4-dimethylbenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.ClH.Mg/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,2H2,1,3H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDWYCWWGSGXAO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[CH2-])C.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dimethylbenzylmagnesium Chloride

Conventional Preparative Approaches for Organomagnesium Halide Formation

The traditional method for preparing Grignard reagents involves the direct reaction of an organic halide with magnesium metal in an appropriate ether-based solvent. byjus.com This process, while well-established, requires careful control of reaction conditions to ensure efficient formation and minimize side reactions.

The most common route to 2,4-Dimethylbenzylmagnesium chloride is the oxidative addition of magnesium metal into the carbon-chlorine bond of 2,4-dimethylbenzyl chloride. thieme-connect.deyoutube.com The reaction is typically conducted by adding the halide to a suspension of magnesium turnings in an anhydrous ethereal solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). byjus.com The ether solvent is crucial as it solvates and stabilizes the forming organomagnesium compound. byjus.com

C₉H₁₁Cl (2,4-Dimethylbenzyl chloride) + Mg → C₉H₁₁ClMg (2,4-Dimethylbenzylmagnesium chloride)

This reaction is highly exothermic, and once initiated, it can proceed vigorously. wvu.edu The magnesium metal undergoes a change in oxidation state from 0 to +2 during this process. youtube.com

A significant challenge in Grignard reagent synthesis is the initiation of the reaction. wvu.edu Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the organic halide. byjus.com To overcome this, various activation strategies are employed to expose a fresh, reactive metal surface. These methods can be broadly categorized as chemical and physical.

Chemical Activation: This involves the addition of a small amount of an activating agent to the magnesium suspension before or during the addition of the primary halide. google.com

Iodine (I₂): A crystal of iodine is often added, which reacts with the magnesium to form magnesium iodide. This process cleans the surface and helps initiate the reaction. researchgate.netyoutube.com

1,2-Dibromoethane (BrCH₂CH₂Br): This is a highly effective activator. It reacts with magnesium to form magnesium bromide and ethylene gas, which bubbles out of the solution, providing a visual cue that the magnesium is active. wvu.eduresearchgate.net

Diisobutylaluminium hydride (DIBAH): This reagent can be used to activate the magnesium surface and also serves to remove any residual moisture from the reaction medium. acs.orgacs.org

Physical Activation: These methods involve mechanically or physically disrupting the oxide layer.

Mechanical Stirring/Crushing: Vigorously stirring the magnesium turnings or crushing them in the flask with a glass rod can break the oxide layer and expose fresh metal. google.comresearchgate.net

Sonication: Using an ultrasonic bath can activate the magnesium through cavitation, which cleans the metal surface. researchgate.netgoogle.com

Heating: Gently warming the mixture can provide the necessary activation energy to start the reaction. youtube.com This must be done cautiously due to the exothermic nature of the reaction and the low boiling points of common ether solvents. wvu.edu

Below is an interactive table summarizing common activation strategies.

| Activation Method | Type | Description |

| Iodine (I₂) Addition | Chemical | A small crystal is added to the magnesium. It reacts to clean the metal surface. researchgate.netyoutube.com |

| 1,2-Dibromoethane | Chemical | Reacts with Mg to form MgBr₂ and ethylene gas, exposing a fresh surface. wvu.eduresearchgate.net |

| DIBAH | Chemical | Activates the surface and removes moisture from the solvent and glassware. acs.orgacs.org |

| Mechanical Crushing | Physical | Physically breaking the magnesium turnings exposes an unoxidized surface. google.comresearchgate.net |

| Sonication | Physical | Utilizes ultrasound to clean the passivating oxide layer from the magnesium. researchgate.netgoogle.com |

| Gentle Heating | Physical | Provides the initial energy to overcome the activation barrier. youtube.com |

Advanced Synthetic Techniques and Process Intensification

To address the safety concerns and scalability issues of traditional batch synthesis, advanced methods like continuous flow and mechanochemistry have been developed.

Continuous flow chemistry offers significant advantages for the synthesis of highly reactive intermediates like Grignard reagents. uclm.es This technique involves pumping the organic halide solution through a packed-bed reactor containing magnesium metal. researchgate.net This approach allows for excellent control over reaction temperature due to a high surface-area-to-volume ratio, which efficiently dissipates the heat generated during the exothermic reaction. uclm.es This enhanced control improves safety, reduces the formation of byproducts, and allows for the on-demand generation of the Grignard reagent, minimizing the risks associated with storage. uclm.esresearchgate.net

Mechanochemistry, particularly ball milling, has emerged as a green and efficient method for preparing Grignard reagents, often in the absence of a solvent. nih.gov In this technique, the organic halide and magnesium metal are placed in a milling jar with grinding balls. The mechanical energy from the milling process continuously breaks the passivating oxide layer on the magnesium surface, facilitating the reaction. nih.gov This solvent-free or low-solvent approach is environmentally friendly and can overcome the initiation difficulties associated with unreactive halides. nih.gov

Factors Influencing Reaction Efficiency and Formation of Undesired Byproducts in 2,4-Dimethylbenzylmagnesium Chloride Synthesis

Several factors can influence the yield and purity of 2,4-Dimethylbenzylmagnesium chloride. The most significant side reaction for benzylic Grignard reagents is homocoupling, known as the Wurtz reaction.

Wurtz Coupling: This reaction involves the coupling of the newly formed Grignard reagent with another molecule of the starting halide, leading to the formation of a dimer. In this case, the byproduct would be 1,2-bis(2,4-dimethylphenyl)ethane. C₉H₁₁ClMg + C₉H₁₁Cl → C₁₈H₂₂ + MgCl₂

Solvent Choice: The choice of solvent can significantly impact the extent of Wurtz coupling. Studies have shown that for benzylic Grignard reagents, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can suppress the formation of the Wurtz byproduct compared to THF. rsc.org 2-MeTHF is also considered a greener solvent alternative. rsc.org

Reagent Purity and Reaction Conditions: The synthesis is highly sensitive to moisture and oxygen. byjus.com The use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is essential to prevent the Grignard reagent from being quenched by protonolysis (reaction with water) or oxidation. byjus.com

Temperature Control: Maintaining a controlled temperature is vital. While some initial heating may be needed for initiation, the reaction's exothermicity requires efficient cooling to prevent runaway reactions and minimize side product formation. wvu.edu

The following interactive table details factors that influence the synthesis.

| Factor | Influence on Reaction | Mitigation Strategies / Optimal Conditions |

| Solvent | Affects solubility, reagent stability, and byproduct formation. rsc.org | Use of anhydrous ethereal solvents like THF or 2-MeTHF. 2-MeTHF can reduce Wurtz coupling. rsc.org |

| Temperature | High temperatures can increase the rate of side reactions, particularly Wurtz coupling. | Maintain gentle reflux or use cooling baths to control the exothermic reaction. |

| Moisture/Oxygen | Rapidly destroys the Grignard reagent through protonolysis and oxidation. byjus.com | Use dry glassware, anhydrous solvents, and maintain an inert atmosphere (N₂ or Ar). byjus.com |

| Magnesium Purity | The presence of impurities or a thick oxide layer can inhibit the reaction. | Use high-purity magnesium turnings and appropriate activation techniques. google.com |

| Halide Addition Rate | A rapid addition can lead to a highly exothermic and uncontrollable reaction. | Slow, dropwise addition of the halide solution to the magnesium suspension. |

Mechanistic Investigations and Reaction Pathways of 2,4 Dimethylbenzylmagnesium Chloride

Fundamental Insights into Grignard Reagent Formation Mechanisms

The formation of Grignard reagents, including 2,4-dimethylbenzylmagnesium chloride, is a complex process occurring at the surface of magnesium metal. The mechanism involves the transfer of an electron from magnesium to the organic halide. This process can proceed through either radical or non-radical pathways, significantly influenced by the reaction conditions.

The formation of a Grignard reagent commences with a single electron transfer from the magnesium metal to the organic halide. This initial step results in the formation of a radical anion, which then fragments into an alkyl or aryl radical and a halide ion. stackexchange.com The alkyl or aryl radical subsequently reacts with the magnesium surface to form the organomagnesium halide. This process is generally considered a non-chain radical reaction. utexas.edustackexchange.com

Theoretical studies have shown that for smaller magnesium clusters, a radical pathway is predominant. rsc.org However, as the size of the magnesium cluster increases, a non-radical pathway can become competitive. rsc.org The choice between a radical and a non-radical pathway is also influenced by the substrate. For instance, substrates that can form stable radical species and are sterically hindered are more likely to react via a radical mechanism. acs.org

Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are crucial for the formation and stability of Grignard reagents. wikipedia.org They coordinate to the magnesium center, stabilizing the organomagnesium compound. wikipedia.orgunp.edu.ar This coordination is a significant driving force for the reaction. unp.edu.ar The solvent molecules play a direct role in the reaction pathways by influencing the coordination sphere of the magnesium atom. acs.org

In solution, Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium. wikipedia.org This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium (R₂Mg) and a magnesium halide (MgX₂). wikipedia.org

Schlenk Equilibrium: 2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by several factors, including the nature of the organic group, the halide, the solvent, and the temperature. wikipedia.org The solvent's role is particularly critical, as it can shift the equilibrium. For example, the addition of dioxane can drive the equilibrium to the right by precipitating the magnesium halide. wikipedia.orgwikipedia.org Computational studies have revealed that the solvent is a key player in the Schlenk mechanism, with ligand exchange occurring at asymmetrically solvated dinuclear magnesium species. researchgate.net The dynamics of solvent coordination are essential for the cleavage and formation of magnesium-ligand bonds. researchgate.net

Detailed Reaction Mechanisms with Electrophilic Substrates

Grignard reagents, such as 2,4-dimethylbenzylmagnesium chloride, are potent nucleophiles that react with a wide array of electrophiles, most notably carbonyl compounds.

The reaction of a Grignard reagent with a carbonyl compound (an aldehyde or a ketone) is a classic example of nucleophilic addition. libretexts.orgopenstax.org The carbon atom of the carbon-magnesium bond is highly nucleophilic and attacks the electrophilic carbonyl carbon. utexas.eduwikipedia.org This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgopenstax.orgyoutube.com Subsequent protonation of this intermediate, typically by adding a weak acid during workup, yields an alcohol. openstax.orgmasterorganicchemistry.com

The general mechanism can be summarized as follows:

Nucleophilic Attack: The Grignard reagent adds to the carbonyl carbon. masterorganicchemistry.com

Formation of Tetrahedral Intermediate: A new carbon-carbon bond is formed, and the carbonyl carbon rehybridizes from sp² to sp³. libretexts.orgopenstax.org

Protonation: The resulting alkoxide is protonated in a separate step to give the alcohol product. masterorganicchemistry.com

The reactivity of carbonyl compounds towards Grignard reagents is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones because they are less sterically hindered and their carbonyl carbon is more electrophilic. libretexts.orgopenstax.orglibretexts.org

A study on the reaction of benzylmagnesium chloride with formaldehyde (B43269) revealed the formation of multiple products, including the expected 2-phenylethanol (B73330) and the rearranged product, o-tolylcarbinol. psu.edu This highlights the potential for side reactions and rearrangements in Grignard reactions involving benzylic systems.

The primary intermediate in the nucleophilic addition of a Grignard reagent to a carbonyl compound is the tetrahedral alkoxide. libretexts.orgopenstax.org This species is generally stable under the reaction conditions and is protonated during the aqueous workup.

In some cases, other intermediates can be formed, leading to unexpected products. For example, in the reaction of benzylmagnesium chloride with formaldehyde, an intermediate organometallic species was trapped, which could account for the formation of a diol product. psu.edu The study also suggested the possibility of competing reaction pathways, such as an ene or Prins-type reaction. psu.edu

The characterization of reaction intermediates is crucial for understanding the detailed mechanism of Grignard reactions. Techniques like trapping experiments and deuterium (B1214612) labeling can provide valuable insights into the nature and reactivity of these transient species. psu.edu

Synthetic Applications of 2,4 Dimethylbenzylmagnesium Chloride in Advanced Carbon Carbon Bond Formation

Reactions with Aldehydes and Ketones

Grignard reagents, such as 2,4-dimethylbenzylmagnesium chloride, are renowned for their nucleophilic addition to the carbonyl group of aldehydes and ketones. masterorganicchemistry.comyoutube.com This reaction pathway provides a reliable method for the synthesis of a variety of alcohol derivatives. The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. masterorganicchemistry.com

Synthesis of Alcohol Derivatives (Primary, Secondary, and Tertiary)

The reaction of 2,4-dimethylbenzylmagnesium chloride with different types of carbonyl compounds allows for the controlled synthesis of primary, secondary, and tertiary alcohols.

Primary Alcohols: The reaction with formaldehyde (B43269), the simplest aldehyde, yields a primary alcohol.

Secondary Alcohols: Aldehydes other than formaldehyde react with 2,4-dimethylbenzylmagnesium chloride to produce secondary alcohols.

Tertiary Alcohols: Ketones, which have two alkyl or aryl groups attached to the carbonyl carbon, react with the Grignard reagent to form tertiary alcohols.

Application in β-Hydroxyketone Synthesis from 2,4-Pentanedione

A notable application of 2,4-dimethylbenzylmagnesium chloride is in the synthesis of β-hydroxyketones through its reaction with β-dicarbonyl compounds like 2,4-pentanedione. cdnsciencepub.comdoi.org This reaction leads to the formation of a new carbon-carbon bond and a hydroxyl group beta to a keto group. However, the yield of the desired β-hydroxyketone can be influenced by the structure of the Grignard reagent.

In a study by Canonne and Leitch, the reaction of various Grignard reagents with 2,4-pentanedione was investigated. cdnsciencepub.comdoi.org While several benzylic Grignard reagents provided good yields (60-75%) of the corresponding β-hydroxyketones, 2,4-dimethylbenzylmagnesium chloride resulted in a lower yield. cdnsciencepub.comdoi.org This was attributed to a higher propensity for coupling reactions during the formation of the Grignard reagent itself, likely due to the steric hindrance imposed by the methyl groups at the ortho and para positions of the benzyl (B1604629) moiety. cdnsciencepub.com

Transformations Involving Esters and Anhydrides

The reactivity of 2,4-dimethylbenzylmagnesium chloride extends to carboxylic acid derivatives such as esters and acid anhydrides. mdma.chkhanacademy.orgchadsprep.com These reactions typically proceed through a nucleophilic acyl substitution mechanism.

With esters, the initial addition of the Grignard reagent leads to the formation of a ketone intermediate. This ketone can then react with a second equivalent of the Grignard reagent to produce a tertiary alcohol. mdma.ch

Acid anhydrides also react with Grignard reagents. mdma.chtcichemicals.com The reaction can be complex, and the product distribution may depend on the reaction conditions and the structure of the anhydride. In some cases, the reaction can lead to the formation of ketones and tertiary alcohols. mdma.ch

Ring-Opening Reactions with Cyclic Ethers (Epoxides)

Epoxides, three-membered cyclic ethers, are susceptible to ring-opening by nucleophiles like Grignard reagents due to their inherent ring strain. pressbooks.pubresearchgate.netlibretexts.org The reaction of 2,4-dimethylbenzylmagnesium chloride with an epoxide results in the formation of a new carbon-carbon bond and an alcohol. This reaction is a valuable method for the synthesis of β-substituted alcohols.

The regioselectivity of the ring-opening depends on the substitution pattern of the epoxide and the reaction conditions. In base-catalyzed or nucleophilic ring-opening of unsymmetrical epoxides, the nucleophile, in this case the 2,4-dimethylbenzyl group, typically attacks the less sterically hindered carbon atom of the epoxide ring. pressbooks.pubtransformationtutoring.comkhanacademy.org This is an SN2-type reaction that proceeds with inversion of stereochemistry at the site of attack. researchgate.net

Carboxylation Reactions for Carboxylic Acid Formation

Grignard reagents can react with carbon dioxide in a carboxylation reaction to produce carboxylic acids. The reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of CO2, followed by acidification to yield the corresponding carboxylic acid. While specific studies on the carboxylation of 2,4-dimethylbenzylmagnesium chloride are not prevalent in the provided search results, the general reactivity of Grignard reagents with carbon dioxide is a well-established transformation. mdma.ch

Catalyzed Cross-Coupling and Homocoupling Methodologies Utilizing Benzylic Grignard Reagents

Benzylic Grignard reagents, including 2,4-dimethylbenzylmagnesium chloride, can participate in transition metal-catalyzed cross-coupling and homocoupling reactions to form new carbon-carbon bonds. tcichemicals.comnih.govbeilstein-journals.org These reactions offer powerful strategies for the synthesis of biaryls and other coupled products.

Homocoupling reactions involve the coupling of two identical Grignard reagent molecules. Various catalysts, including those based on rhodium and iron, have been developed to promote the oxidative homocoupling of Grignard reagents. tcichemicals.comnih.govacs.orgacs.org For instance, a rhodium-catalyzed homocoupling of aryl Grignard reagents has been reported, which proceeds through a proposed Rh(III)-bis(aryl) complex. nih.govbeilstein-journals.org Another method utilizes a highly fluorinated cyclopentene (B43876) derivative as an organocatalyst for the oxidative homocoupling of Grignard reagents, including benzylic ones, using air as a co-oxidant. tcichemicals.com Iron(III) chloride has also been employed as a catalyst for the homocoupling of Grignard reagents in the presence of an oxidizing agent. acs.orgacs.org

Cross-coupling reactions involve the coupling of a Grignard reagent with an organic halide or another electrophile in the presence of a transition metal catalyst. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

No Publicly Available Research Found on the Stereochemical Control and Asymmetric Synthesis with 2,4-Dimethylbenzylmagnesium chloride

Despite a comprehensive search of scientific literature, no specific research articles, patents, or datasets were identified that focus on the stereochemical control and asymmetric synthesis applications of the chemical compound 2,4-Dimethylbenzylmagnesium chloride.

Extensive searches were conducted to locate information regarding the use of 2,4-Dimethylbenzylmagnesium chloride in the following areas, as specified in the requested article outline:

Asymmetric Induction in Nucleophilic Addition Reactions: No studies detailing the enantioselective or diastereoselective addition of 2,4-Dimethylbenzylmagnesium chloride to prochiral substrates such as aldehydes, ketones, or imines were found. Consequently, there is no available data on enantiomeric excess (ee) or diastereomeric ratios (dr) for such reactions.

Design and Implementation of Chiral Ligands for Enantioselective Processes: The literature search did not yield any examples of the use of chiral ligands to induce enantioselectivity in reactions involving 2,4-Dimethylbenzylmagnesium chloride. There are no reports on the design, synthesis, or application of specific chiral ligands for this purpose, and therefore no data on the effectiveness of any such systems.

Diastereoselective Transformations Involving Chiral Substrates: No publications were found that investigate the reactions of 2,4-Dimethylbenzylmagnesium chloride with chiral substrates to explore potential diastereoselectivity. As a result, there is no documented research on the influence of substrate chirality on the stereochemical outcome of reactions with this Grignard reagent.

While general information exists on the principles of stereochemical control and asymmetric synthesis with Grignard reagents, and some commercial suppliers list 2,4-Dimethylbenzylmagnesium chloride as a reagent for general organic synthesis, there is a notable absence of specific research dedicated to its application in stereoselective transformations.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as per the provided outline due to the lack of available data in the public domain.

Computational and Theoretical Chemistry Studies Relevant to 2,4 Dimethylbenzylmagnesium Chloride

Quantum Mechanical Calculations of Reaction Energetics and Transition States

Quantum mechanical calculations are pivotal in elucidating the intricate details of chemical reactions at the molecular level. For Grignard reagents, these calculations can map out potential energy surfaces, identify transition states, and determine the energetics of various reaction pathways, which are often difficult to probe experimentally.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying Grignard reactions due to its favorable balance of accuracy and computational cost. DFT calculations have been instrumental in clarifying the mechanisms of Grignard reagent addition to carbonyls, cross-coupling reactions, and the influence of the Schlenk equilibrium.

Studies on simpler systems, such as the reaction of methylmagnesium chloride (CH₃MgCl) with formaldehyde (B43269), have revealed that the reaction mechanism is more complex than a simple nucleophilic attack. DFT calculations have shown that dimeric forms of the Grignard reagent can be more reactive than monomeric species. researchgate.net For instance, the reaction can proceed through a dinuclear species where the carbonyl compound coordinates to one magnesium atom, while the alkyl group from the other magnesium center performs the nucleophilic attack. rsc.org This pathway through a four-centered transition state is often energetically favored. researchgate.net

In the context of 2,4-dimethylbenzylmagnesium chloride, the presence of the bulky and electronically different benzyl (B1604629) group compared to a simple alkyl group would influence the transition state geometry and energetics. DFT calculations on iron-catalyzed cross-coupling reactions involving aryl Grignard reagents have successfully explained reaction pathways and selectivity. nih.gov For example, in the cross-coupling of an aryl Grignard with a haloalkane, DFT has been used to map out the Fe(I)/Fe(II)/Fe(III) catalytic cycle, calculating the free energies of intermediates and transition states. nih.gov A similar approach could quantify the energetics of reactions involving 2,4-dimethylbenzylmagnesium chloride, such as its coupling with various electrophiles.

The table below presents representative activation and reaction energies for steps in related Grignard reactions, calculated using DFT. These values, while not specific to 2,4-dimethylbenzylmagnesium chloride, illustrate the type of quantitative data that can be obtained.

| Reaction Step | System | Method | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG, kcal/mol) | Reference |

| Reductive Elimination | [Ar–(n-hexyl)–Fe(MgBr)₂] in THF | C-PCM/DFT | 28.13 | - | nih.gov |

| Br-atom transfer | ⁴1Br-BrR species in THF | PCM/B3LYP-D3 | 6.8 | Highly exergonic | nih.gov |

| Nucleophilic Addition (Monomer) | CH₃MgCl + Formaldehyde in Diethyl Ether | RISM-MP2 | 16.2 | - | rsc.org |

| Nucleophilic Addition (Dimer) | (CH₃MgCl)₂ + Formaldehyde in Diethyl Ether | RISM-MP2 | 9.2 | - | rsc.org |

This table is illustrative and compiles data from studies on analogous Grignard reagents to demonstrate the utility of DFT calculations. Ar = Aryl group.

Ab Initio Molecular Dynamics Simulations of Organomagnesium Species

While static quantum chemical calculations provide information about stationary points on a potential energy surface, ab initio molecular dynamics (AIMD) simulations offer a way to study the dynamic evolution of a chemical system over time. acs.orgyoutube.com In AIMD, the forces acting on the nuclei are calculated "on-the-fly" from electronic structure calculations, allowing for the simulation of molecular motion, solvent effects, and complex reaction events without relying on pre-parameterized force fields. youtube.comyoutube.com

For Grignard reagents, AIMD simulations have been particularly insightful in understanding the complex solution-phase behavior, including the Schlenk equilibrium and the role of solvent molecules. acs.org The Schlenk equilibrium, which describes the disproportionation of a Grignard reagent into its dialkylmagnesium and magnesium dihalide counterparts (2 RMgX ⇌ MgR₂ + MgX₂), is highly dependent on the solvent. rsc.org

AIMD simulations of CH₃MgCl in tetrahydrofuran (B95107) (THF) have shown that the solvent is not a passive medium but an active participant in the reaction dynamics. acs.org The simulations revealed that the cleavage of Mg-Cl and Mg-C bonds is facilitated by the dynamic coordination and reorganization of THF molecules around the magnesium centers. acs.org Specifically, bond breaking tends to occur at the more solvated magnesium atom. acs.org These simulations have also captured the reversible cleavage of bridging chloride bonds in dimeric Grignard structures, highlighting the fluxional nature of these species in solution. acs.org

For 2,4-dimethylbenzylmagnesium chloride, AIMD simulations could provide invaluable insights into:

The preferred solvation structures in different ethereal solvents like THF or diethyl ether.

The dynamics of the benzyl group and its interaction with the magnesium center and solvent molecules.

The mechanism of the Schlenk equilibrium, considering the electronic and steric influence of the 2,4-dimethylbenzyl group.

The initial steps of a reaction, such as the approach of an electrophile and the rearrangement of the solvent shell to facilitate the reaction.

Theoretical Predictions of Reactivity, Selectivity, and Solvation Effects

Theoretical chemistry provides predictive models for understanding and forecasting the reactivity and selectivity of chemical reactions. For Grignard reagents, computational models can rationalize and predict how factors like the organic group (R), the halide (X), the solvent, and the substrate structure influence the reaction outcome.

Reactivity: The reactivity of a Grignard reagent is linked to the nature of the R group and the solvent. Computational studies have shown that the electron-donating ability of the ligands on the magnesium center influences its reactivity. acs.org For example, Mg(CH₃)₂ is calculated to be slightly more reactive than CH₃MgCl, consistent with the methyl group being a better electron donor than chloride. acs.org For 2,4-dimethylbenzylmagnesium chloride, the electron-donating methyl groups on the aromatic ring would subtly influence the electronic properties of the benzyl group, and thus the nucleophilicity of the reagent, a factor that can be quantified through computational analysis.

Selectivity: Computational models are frequently used to predict stereoselectivity in Grignard additions to chiral aldehydes and ketones. nih.govadichemistry.com Models like the Felkin-Anh and chelation-control models can be evaluated and refined using DFT calculations to determine the lowest energy transition states leading to different stereoisomers. nih.gov For instance, in reactions with aziridine-2-carboxaldehydes, DFT calculations helped to establish that chelation between the magnesium center, the carbonyl oxygen, and the nitrogen atom is key to controlling the stereochemical outcome. nih.gov Similarly, the diastereoselectivity of Grignard additions can be influenced by the halide ion, an effect that has been rationalized through computational studies showing how different halides tune the electronic properties of intermediate magnesium chelates. nih.gov

Solvation Effects: The solvent plays a crucial role in Grignard chemistry, influencing everything from the position of the Schlenk equilibrium to the reactivity of the organomagnesium species. rsc.orgacs.org Computational studies consistently show that solvation energy increases in the order MgR₂ < RMgX < MgX₂. rsc.org Furthermore, THF is generally found to be a stronger solvating agent than diethyl ether (Et₂O). rsc.org The inclusion of explicit solvent molecules in computational models is often necessary to accurately reproduce experimental observations. rsc.orgrsc.org AIMD simulations have demonstrated that the dynamic coordination of solvent molecules is key to overcoming activation barriers by stabilizing transition states and facilitating bond cleavage. acs.org For 2,4-dimethylbenzylmagnesium chloride, the specific interactions between the aromatic ring and solvent molecules could also play a role in modulating its reactivity, an aspect that could be explored through detailed computational modeling.

Analytical and In Process Monitoring Techniques for 2,4 Dimethylbenzylmagnesium Chloride Synthesis and Reactions

In-Situ Spectroscopic Methods for Real-time Reaction Progress Tracking

In-situ spectroscopic methods are invaluable for monitoring the progress of chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the formation of intermediates. mt.comresearchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring Grignard reagent formation. acs.orgacs.org By tracking the characteristic infrared absorption bands of the reactants and products, it is possible to follow the reaction progress in real-time. mt.com For instance, the diminishing peak of the organic halide reactant and the simultaneous appearance of a new peak corresponding to the Grignard reagent can confirm the initiation and progression of the reaction. mt.com This is particularly crucial for Grignard reactions, which can have an induction period followed by a highly exothermic phase. acs.orgmt.com

In-situ FTIR can be used to:

Confirm reaction initiation: Detecting the start of the reaction is critical for safety, as an accumulation of unreacted organic halide can lead to a dangerous runaway reaction. acs.org

Monitor reactant consumption and product formation: Tracking the concentration profiles of reactants and products provides valuable kinetic data. mt.comresearchgate.net

Identify reaction intermediates: FTIR can help in the detection of transient species, offering insights into the reaction mechanism. mt.comescholarship.org

Ensure reaction completion: Monitoring the disappearance of the starting material signal indicates the end of the reaction.

The use of attenuated total reflectance (ATR) probes allows for direct insertion into the reaction vessel, enabling continuous monitoring without the need for sampling. stk-online.ch This "molecular video" provides a wealth of information for process understanding and scale-up. stk-online.ch

Table 1: Application of FTIR in Grignard Reaction Monitoring

| Application | Benefit |

| Real-time reaction initiation detection | Prevents accumulation of unreacted halide, enhancing safety. acs.org |

| Monitoring reactant & product concentration | Provides kinetic data and helps optimize reaction conditions. mt.com |

| Identification of reaction intermediates | Offers insights into the reaction mechanism. mt.com |

| Endpoint determination | Ensures complete conversion and optimizes cycle time. |

Near-Infrared (NIR) spectroscopy, coupled with chemometric methods, is a valuable technique for the quantitative analysis of Grignard reagents. researchgate.net It offers a non-destructive and rapid method for determining the concentration of the active Grignard species. researchgate.net

Key applications of NIR spectroscopy in this context include:

Quantitative determination of Grignard reagent concentration: NIR can be used to build calibration models to predict the concentration of 2,4-dimethylbenzylmagnesium chloride in the reaction mixture. researchgate.net

Monitoring of reactant accumulation: Similar to FTIR, NIR can track the concentration of the organic halide, which is crucial for safety. researchgate.net

Process control: The real-time concentration data from NIR can be used to control process parameters, such as the feed rate of reactants, to ensure a safe and efficient reaction. researchgate.net

While NIR spectra can have broad bands due to overtones and combination bands, making direct interpretation challenging, multivariate analysis techniques like partial least squares (PLS) regression can extract quantitative information effectively. mdpi.com

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR and is particularly useful for analyzing organometallic compounds. mdpi.comacs.org It is a non-destructive method that can provide information about the molecular structure and composition of a sample. gekkophotonics.com

In the context of 2,4-dimethylbenzylmagnesium chloride, Raman spectroscopy can be used for:

Quality control: Raman spectra can serve as a fingerprint for the Grignard reagent, allowing for rapid verification of its identity and quality. mdpi.comresearchgate.net

Adulteration assessment: This technique can be employed to detect common adulterants, such as toluene, in Grignard reagent solutions. mdpi.comresearchgate.net Studies have shown that Raman spectroscopy, combined with multivariate analysis, can reliably predict the concentration of adulterants. mdpi.comresearchgate.netacs.org

Polymorph analysis: Raman spectroscopy is a powerful tool for identifying and quantifying different crystalline forms (polymorphs) of a compound, which can be critical for product performance. researchgate.net

Raman spectroscopy is less susceptible to interference from water and CO2 compared to FTIR, making it a suitable choice for analyzing moisture-sensitive Grignard reagents. mdpi.comresearchgate.net

Table 2: Comparison of In-Situ Spectroscopic Methods

| Technique | Primary Application | Advantages | Limitations |

| FTIR | Real-time reaction progress tracking, intermediate identification. mt.commt.com | High specificity, provides structural information. libretexts.orgnumberanalytics.com | Can be sensitive to water and CO2. mdpi.com |

| NIR | Quantitative analysis of reactant and product concentrations. researchgate.net | Non-destructive, rapid, suitable for process control. researchgate.net | Broad spectral features require chemometric analysis. mdpi.com |

| Raman | Quality control, adulteration assessment, polymorph analysis. mdpi.comresearchgate.netresearchgate.net | Low interference from water, good for symmetric bonds. mdpi.com | Can have lower sensitivity than FTIR for some functional groups. |

Thermometric and Calorimetric Approaches for Reaction Control and Exothermicity Monitoring

The formation of Grignard reagents is a highly exothermic process, and controlling the reaction temperature is paramount for safety and to prevent side reactions. acs.orghzdr.dereddit.com Thermometric and calorimetric techniques are essential for monitoring and managing the heat generated during the synthesis of 2,4-dimethylbenzylmagnesium chloride.

Reaction Calorimetry (RC1): Reaction calorimeters are used to measure the heat flow of a chemical reaction in real-time. mt.commt.com This data allows for the determination of key thermodynamic parameters such as the enthalpy of reaction. hzdr.de By monitoring the heat release rate, operators can ensure that the cooling capacity of the reactor is not exceeded, thus preventing a thermal runaway. researchgate.netresearchgate.net

Thermometric Titration: This technique can be used to determine the concentration of the Grignard reagent by titrating it with a reagent that undergoes a known exothermic or endothermic reaction.

Heat Flow and Mass Balance Monitoring: Combining online monitoring of reaction components (e.g., via FTIR) with heat flow data provides a comprehensive understanding of the reaction, linking reaction variables to performance and ensuring safety. mt.com

A delayed initiation of the Grignard reaction can lead to a dangerous accumulation of reactants. researchgate.net Calorimetric methods, often in conjunction with spectroscopic techniques, provide a reliable way to detect the onset of the reaction and control the dosing of reactants accordingly. acs.orghzdr.de

Chromatographic (e.g., GC-MS) and Mass Spectrometric Techniques for Intermediate and Product Identification

Chromatographic and mass spectrometric techniques are powerful tools for the separation, identification, and quantification of components in a reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for analyzing volatile compounds. chromatographyonline.com In the context of Grignard reactions, GC-MS can be used to:

Identify intermediates and byproducts: Aliquots can be taken from the reaction mixture at different time points and analyzed by GC-MS to identify transient intermediates and unwanted byproducts. acs.orgresearchgate.net

Confirm product identity: The final product can be analyzed to confirm its molecular weight and structure.

Assess purity: GC-MS can be used to determine the purity of the final product by separating and identifying any impurities.

Mass Spectrometry (MS): While often coupled with a separation technique like GC, mass spectrometry can also be used directly to analyze the reaction mixture. It provides information about the molecular weight of the components present.

These techniques are typically used for offline analysis, where samples are withdrawn from the reactor for analysis.

Electrochemical Aspects of Organomagnesium Compounds, Including Benzylic Derivatives

Electrochemical Generation of Organomagnesium Reagents

The electrochemical synthesis of Grignard reagents represents a significant advancement over traditional methods that often require activated magnesium and are sensitive to reaction conditions. This approach involves the anodic dissolution of a magnesium electrode in an electrolyte solution containing a suitable organic halide.

The general process for forming a Grignard reagent (RMgX) electrochemically can be described by the reaction at the magnesium anode, where magnesium metal is oxidized in the presence of an organic halide (R-X). google.comlibretexts.org The reaction proceeds through a single electron transfer mechanism. google.com This method avoids many of the initiation difficulties associated with the classical chemical synthesis, which is often hampered by a passivating layer of magnesium oxide or hydroxide (B78521) on the metal's surface. technion.ac.il

The electrochemical cell for this process typically consists of a magnesium working electrode (anode), a counter electrode (e.g., platinum), and a reference electrode. acs.org The electrolyte solution is crucial and usually comprises an ether-based solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, which stabilizes the formed organomagnesium compound. libretexts.orgbyjus.com Recent research has demonstrated that room temperature ionic liquids (RTILs) can also serve as effective electrolytes, sometimes in conjunction with traditional ether solvents. google.comresearchgate.net

The generation of benzylic Grignard reagents, such as 2,4-dimethylbenzylmagnesium chloride, can be readily achieved using this methodology. The corresponding organic halide, 2,4-dimethylbenzyl chloride, would be dissolved in the electrolyte, and a positive potential would be applied to the magnesium anode to initiate the formation of the Grignard reagent. technion.ac.ilthieme-connect.de

Table 1: General Conditions for Electrochemical Grignard Reagent Synthesis

| Parameter | Description |

|---|---|

| Working Electrode | Magnesium (sacrificial anode) |

| Counter Electrode | Platinum, Magnesium, or other inert metals |

| Solvent | Anhydrous polar aprotic solvents like Tetrahydrofuran (THF), Diethyl ether (Et₂O) |

| Electrolyte | Supporting electrolytes like lithium hexafluorophosphate, or Room Temperature Ionic Liquids (RTILs) |

| Precursor | Organic halide (e.g., Alkyl or Aryl chloride, bromide, or iodide) |

| Atmosphere | Inert (Argon or Nitrogen) to prevent reaction with moisture and oxygen |

Investigation of Redox Behavior and Electrocatalysis in Organomagnesium Chemistry

The redox behavior of organomagnesium compounds is fundamental to their electrochemical synthesis and reactivity. The formation of the Grignard reagent itself is an oxidative process where the magnesium anode dissolves. researchgate.net The anodic process involves the oxidation of magnesium and its reaction with the organic halide, which can involve radical intermediates. acs.org

Electrocatalysis significantly broadens the synthetic utility of electrochemically generated Grignard reagents. acs.org It combines the principles of electrochemistry with catalysis, particularly using transition metal complexes, to facilitate reactions that are otherwise difficult to achieve. acs.org In this context, the Grignard reagent, such as 2,4-dimethylbenzylmagnesium chloride, can participate in electrocatalytic cross-coupling reactions.

This process typically involves the electrochemical modulation of a catalyst's oxidation state, which then mediates the coupling of the Grignard reagent with an electrophile. nih.gov For example, a nickel or palladium catalyst can be reduced at the cathode to a low-valent state (e.g., Ni(0) or Pd(0)). This activated catalyst then undergoes oxidative addition with an organic halide. Subsequent transmetalation with the Grignard reagent, followed by reductive elimination, yields the cross-coupled product and regenerates the catalyst. youtube.com This synergistic approach allows for the formation of new carbon-carbon bonds under mild and controlled conditions. acs.org

Table 2: Examples of Electrocatalytic Cross-Coupling Reactions

| Catalyst System | Reaction Type | Role of Electrocatalysis |

|---|---|---|

| Nickel-Pyridine-Oxazoline Ligands | Homocoupling of Aryl Bromides | Generates active Ni(0) catalyst at the cathode for coupling. mdpi.com |

| Cobalt(II) Chloride | Aryl-Aryl Coupling | Catalyzes the coupling of aryl Grignard reagents with organic halides. acs.org |

| Palladium Nanoparticles | Coupling of Aryl Germanes and Halides | Facilitates orthogonal coupling strategies where the Ge functionality is selectively activated. acs.org |

The use of 2,4-dimethylbenzylmagnesium chloride in such reactions would allow for the introduction of the 2,4-dimethylbenzyl moiety onto various molecular scaffolds.

Strategies for Asymmetric Organometallic Electrochemical Synthesis

Asymmetric electrosynthesis is a powerful strategy for creating chiral molecules by introducing one or more elements of chirality. nih.govbeilstein-journals.org This field combines electrochemical methods with asymmetric catalysis to achieve high enantioselectivity. sioc-journal.cn For organometallic compounds like 2,4-dimethylbenzylmagnesium chloride, which are prochiral when reacting with certain electrophiles, these strategies are highly relevant for producing optically active products.

Several approaches have been developed to induce asymmetry in electrochemical reactions:

Chirally Modified Electrodes : The surface of an electrode can be modified by adsorbing a chiral auxiliary. nih.govresearchgate.net This chiral surface then acts as a heterogeneous catalyst, influencing the stereochemical outcome of the electron transfer process and subsequent bond formation at the electrode-solution interface.

Chiral Media and Electrolytes : The use of chiral solvents, additives, or supporting electrolytes can create a chiral environment for the electrochemical reaction. nih.govsina.cn Chiral supporting electrolytes, for instance, can mediate asymmetric transformations even in direct electrolysis without a separate catalyst. sina.cn

Chiral Catalysts (Mediators) : This is one of the most common and versatile methods, where a chiral transition metal complex acts as a redox mediator. nih.gov The catalyst is regenerated electrochemically in a specific oxidation state, and it then participates in the asymmetric transformation. beilstein-journals.org For example, a chiral nickel or cobalt-salen complex could be used to catalyze the enantioselective cross-coupling of a benzylic Grignard reagent with an appropriate partner. mdpi.combeilstein-journals.org

The combination of electrochemistry and asymmetric transition metal catalysis allows for precise control over the oxidation state of the metal, which is crucial for catalytic activity and selectivity. nih.gov This approach can enable transformations that are challenging for traditional chemical methods. nih.govsioc-journal.cn

Table 3: Strategies for Asymmetric Electrochemical Synthesis

| Strategy | Chiral Inductor | Mechanism of Chirality Induction |

|---|---|---|

| Chiral Electrodes | Adsorbed chiral auxiliaries (e.g., alkaloids) on a metal surface. nih.gov | The chiral electrode surface creates a diastereomeric transition state during electron transfer or reaction at the interface. |

| Chiral Media | Chiral solvents or chiral supporting electrolytes (e.g., chiral phosphate (B84403) salts). nih.govsina.cn | The bulk solution or the electrochemical double layer is chiral, influencing the stereochemistry of reactions occurring within it. |

| Chiral Catalysts | Soluble chiral transition metal complexes (e.g., Ni, Co, Cu, Mn with chiral ligands). mdpi.combeilstein-journals.org | A chiral catalyst is electrochemically regenerated and mediates the reaction, controlling the stereoselectivity of the bond-forming step. |

These strategies could be applied to reactions involving 2,4-dimethylbenzylmagnesium chloride to synthesize valuable, enantioenriched compounds.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2,4-Dimethylbenzylmagnesium chloride?

- Methodological Answer : Synthesis requires strict control of anhydrous conditions (argon/nitrogen atmosphere), temperature (−10°C to 0°C), and solvent purity (e.g., THF or Et₂O). The reaction between 2,4-dimethylbenzyl chloride and magnesium turnings is exothermic; gradual addition of the halide prevents runaway reactions. Monitor activation via visual cues (e.g., bubbling, color change) and confirm completion using iodometric titration .

- Data Contradiction Analysis : Discrepancies in yield often arise from residual moisture or impurities in magnesium. Pre-treatment of magnesium with iodine or mechanical activation (e.g., sonication) improves reproducibility .

Q. How should researchers safely handle and store 2,4-Dimethylbenzylmagnesium chloride?

- Methodological Answer : Store under inert gas at −20°C in flame-resistant containers. Use sealed Schlenk lines or gloveboxes for transfers. Quench excess reagent with isopropanol/CO₂-saturated solvents to avoid violent reactions. Personal protective equipment (PPE) must include impervious gloves, goggles, and flame-resistant lab coats .

Q. What analytical techniques are recommended for characterizing 2,4-Dimethylbenzylmagnesium chloride?

- Methodological Answer :

- Quantitative Analysis : Titration with deuterated solvents (e.g., D₂O) and GC-MS for residual solvent detection.

- Structural Confirmation : NMR (¹H, ¹³C) in deuterated THF; compare with theoretical spectra from DFT calculations .

- Data Table :

| Technique | Application | Key Peaks/Parameters |

|---|---|---|

| ¹H NMR | Confirm Grignard formation | δ 0.5–1.5 (Mg–CH₂), aromatic protons at δ 6.5–7.5 |

| GC-MS | Detect solvent impurities | Retention time matching THF/Et₂O standards |

Advanced Research Questions

Q. How does steric hindrance from the 2,4-dimethyl groups influence reaction pathways in cross-coupling reactions?

- Methodological Answer : Use kinetic studies (e.g., in situ IR monitoring) to compare reaction rates with non-methylated analogs. Steric effects reduce nucleophilicity, favoring alternative pathways (e.g., single-electron transfer vs. polar mechanisms). Computational modeling (DFT) can map transition states and quantify steric parameters (e.g., percent buried volume, %Vbur) .

Q. What strategies resolve contradictions in catalytic efficiency data when using 2,4-Dimethylbenzylmagnesium chloride in asymmetric synthesis?

- Methodological Answer :

- Variable Control : Ensure consistent ligand purity (e.g., chiral bisoxazolines) and catalyst pre-activation.

- Mechanistic Probes : Add radical traps (e.g., TEMPO) to distinguish radical vs. ionic pathways.

- Statistical Analysis : Apply Design of Experiments (DoE) to isolate factors (e.g., solvent polarity, temperature) causing yield variability .

Q. How can computational chemistry predict the stability of 2,4-Dimethylbenzylmagnesium chloride under varying conditions?

- Methodological Answer : Perform molecular dynamics (MD) simulations to model decomposition pathways (e.g., β-hydride elimination). Calculate bond dissociation energies (BDEs) for Mg–C and C–Cl bonds using DFT. Validate predictions with accelerated stability tests (e.g., thermal stressing at 40°C) .

Safety and Compliance

Q. What are the best practices for waste disposal of 2,4-Dimethylbenzylmagnesium chloride?

- Methodological Answer : Quench with dry ice/isopropanol in a fume hood, then neutralize with aqueous HCl (pH 7). Collect residues as hazardous waste for incineration. Document disposal protocols per OSHA HazCom 2012 and local regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.